

Synthesis of 1,3-Diazepane-2-thione from 1,4-diaminobutane.

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Compound of Interest

Compound Name: 1,3-Diazepane-2-thione

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Synthesis of 1,3-Diazepane-2-thione: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of **1,3-diazepane-2-thione**, a cyclic thiourea derivative, from the precursor 1,4-diaminobutane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the chemical properties of the reactants, a complete experimental protocol for the synthesis, and methods for purification and characterization of the final product. Additionally, this guide explores the potential biological significance of cyclic thioureas, illustrating a general mechanism of action in the context of enzyme inhibition.

Introduction

Cyclic thiourea derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, antiviral, and enzyme inhibitory agents.^[1] ^[2]^[3] The seven-membered ring structure of **1,3-diazepane-2-thione**, also known as N,N'-tetramethylenethiourea, provides a unique scaffold for the development of novel therapeutic agents. This guide focuses on a straightforward and efficient one-step synthesis of **1,3-diazepane-2-thione** from readily available starting materials, 1,4-diaminobutane and carbon disulfide.

Reactant and Product Data

A summary of the key quantitative data for the reactants and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactants

Property	1,4-Diaminobutane	Carbon Disulfide
Synonyms	Putrescine, Tetramethylenediamine	Dithiocarbonic anhydride
CAS Number	110-60-1	75-15-0
Molecular Formula	C ₄ H ₁₂ N ₂	CS ₂
Molecular Weight	88.15 g/mol	76.14 g/mol
Appearance	Colorless liquid or low melting solid	Colorless to light yellow volatile liquid
Boiling Point	158-160 °C	46.3 °C
Melting Point	27-28 °C	-111.6 °C
Density	0.877 g/mL at 25 °C	1.263 g/mL at 20 °C
Solubility	Miscible with water and organic solvents	Slightly soluble in water; miscible with ethanol, ether, benzene

Table 2: Properties and Spectroscopic Data of **1,3-Diazepane-2-thione**

Property	Value/Description
Synonyms	N,N'-Tetramethylenethiourea, Hexahydro-2H-1,3-diazepine-2-thione
CAS Number	5700-04-9
Molecular Formula	C ₅ H ₁₀ N ₂ S
Molecular Weight	130.21 g/mol
Appearance	Off-white to pale yellow crystalline solid (expected)
Melting Point	Not available in searched literature
Yield	Not available in searched literature
¹ H NMR (DMSO-d ₆ , referenced)	δ ~3.3 (m, 4H, N-CH ₂), ~1.7 (m, 4H, C-CH ₂) ppm
¹³ C NMR (DMSO-d ₆ , referenced)	δ ~180 (C=S), ~45 (N-CH ₂), ~27 (C-CH ₂) ppm
IR (KBr, cm ⁻¹)	~3200 (N-H stretch), ~2950 (C-H stretch), ~1550 (N-C=S stretch)

Note: The spectroscopic data presented are estimates based on typical values for similar structures and data for a substituted analogue, as explicit experimental data for the target compound was not found in the initial literature search. Experimental verification is required.

Experimental Protocol

The synthesis of **1,3-diazepane-2-thione** is achieved through the cyclization of 1,4-diaminobutane with carbon disulfide. The following protocol is based on established reaction conditions for the formation of cyclic thioureas.[\[1\]](#)

3.1. Materials and Equipment

- 1,4-Diaminobutane (≥99%)
- Carbon disulfide (≥99%)

- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol (for recrystallization)
- Round-bottom flask equipped with a magnetic stirrer and reflux condenser
- Heating mantle
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware

3.2. Reaction Procedure

- In a 250 mL round-bottom flask, dissolve 1,4-diaminobutane (e.g., 0.1 mol, 8.82 g) in anhydrous dimethyl sulfoxide (100 mL).
- With vigorous stirring, slowly add carbon disulfide (e.g., 0.1 mol, 7.61 g, 6.0 mL) dropwise to the solution at room temperature. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.
- After the addition is complete, heat the reaction mixture to 70 °C using a heating mantle.
- Maintain the reaction at 70 °C for 6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker containing ice-cold water (500 mL).
- A precipitate of **1,3-diazepane-2-thione** should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
- Collect the crude product by vacuum filtration using a Büchner funnel.

- Wash the collected solid with cold water (2 x 50 mL) to remove any residual DMSO and unreacted starting materials.
- Dry the crude product in a vacuum oven at 50 °C.

3.3. Purification

The crude **1,3-diazepane-2-thione** can be purified by recrystallization.

- Dissolve the crude product in a minimal amount of hot ethanol.
- If any insoluble impurities are present, perform a hot filtration.
- Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified **1,3-diazepane-2-thione** in a vacuum oven.

3.4. Characterization

The identity and purity of the synthesized **1,3-diazepane-2-thione** should be confirmed by standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected spectral data are summarized in Table 2.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1,3-diazepane-2-thione**.

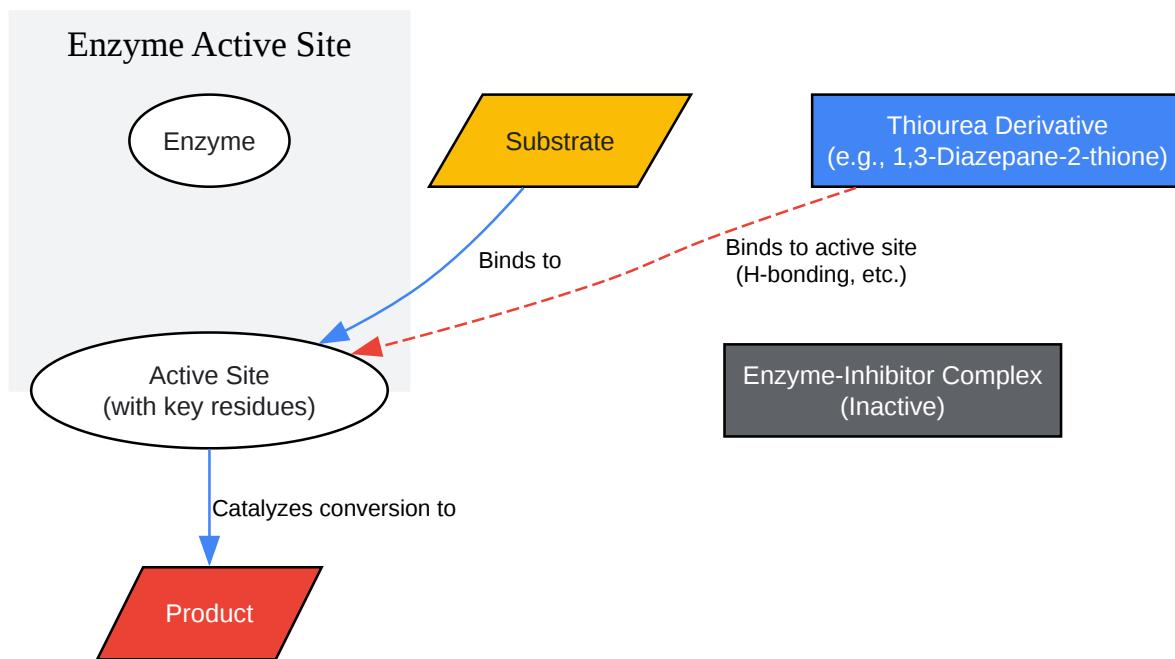


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Caption: Workflow for the synthesis and purification of **1,3-diazepane-2-thione**.

4.2. General Mechanism of Enzyme Inhibition by Thiourea Derivatives

While the specific biological targets of **1,3-diazepane-2-thione** are not yet fully elucidated, thiourea derivatives are known to act as enzyme inhibitors.^[4] The following diagram illustrates a general mechanism by which these compounds can inhibit enzyme activity, often through interactions with the enzyme's active site.



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Caption: General mechanism of competitive enzyme inhibition by thiourea derivatives.

Conclusion

This technical guide outlines a reliable and accessible method for the synthesis of **1,3-diazepane-2-thione** from 1,4-diaminobutane and carbon disulfide. The provided experimental protocol, along with the tabulated data and workflow diagrams, serves as a valuable resource for researchers interested in the synthesis and exploration of cyclic thioureas for potential applications in drug discovery and development. Further research is warranted to fully characterize the synthesized compound and to investigate its specific biological activities and mechanisms of action.

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